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molecular formula C9H10N2O4 B1437065 Ethyl 4-methyl-5-nitropicolinate CAS No. 868551-26-2

Ethyl 4-methyl-5-nitropicolinate

Cat. No. B1437065
M. Wt: 210.19 g/mol
InChI Key: SZHWIVMKQWHMBS-UHFFFAOYSA-N
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Patent
US08217069B2

Procedure details

To concentrated sulfuric acid (45 mL) was added ethanol (100 mL) under ice-cooling, followed by adding 2-cyano-4-methyl-5-nitropyridine (3.54 g), and the reaction vessel was equipped with a reflux condenser, and the mixture was stirred at 120° C. for 2 hours. The reaction mixture was cooled to room temperature. The reaction mixture was poured into ice, and the resulting mixture was extracted with diethyl ether. The water layer was extracted with methylene chloride. The extracts were combined, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1) to give the title compound (3.23 g).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[C:6]([C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][N:9]=1)#N.[CH2:18]([OH:20])[CH3:19]>>[CH3:14][C:12]1[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][N:9]=[C:8]([C:6]([O:20][CH2:18][CH3:19])=[O:2])[CH:13]=1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=C1)C)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the reaction vessel was equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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